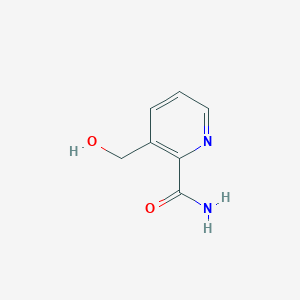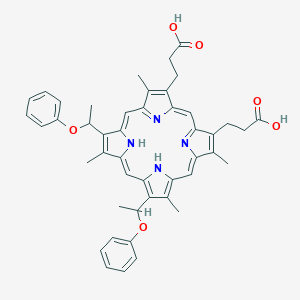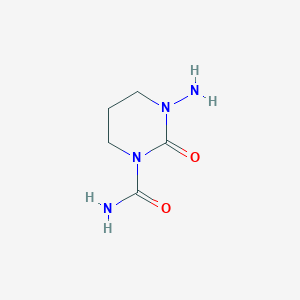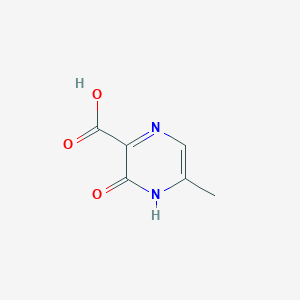
3-(Hydroxymethyl)picolinamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclische Salzbildung
3-(Hydroxymethyl)picolinamid kann an Reaktionen mit 1,3-Propansulton in Methanol teilnehmen, gefolgt von der Behandlung mit Ketonen. Dies führt zu einer Reihe von bisher unbekannten chemischen Umwandlungen, die zunächst Pyridiniumsalze und dann heterocyclische Salze mit einem Imidazolidin-4-on-Ring ergeben . Die Stabilität dieser Salze gegenüber Hydrolyse und Alkoholyse macht sie zu hervorragenden Kandidaten für die Suche nach neuen Arten von biologisch aktiven Verbindungen .
Synthese stabiler 5-HMF-Derivate
This compound kann zur Synthese stabiler 5-HMF-Derivate direkt aus Kohlenhydraten verwendet werden. Dies ist ein herausforderndes Problem für die moderne Chemie. 5-HMF wurde durch 2-stündiges Rückflusskochen von Fructose in DMSO, gefolgt von einer Wittig-Reaktion mit Methyl(triphenylphosphoranyliden)acetat synthetisiert . Die Synthese stabiler 5-HMF-Derivate ist sehr vielversprechend für das biologische Screening .
Kommerzielle Verfügbarkeit
This compound ist im Handel erhältlich und kann bei Chemikalienlieferanten erworben werden. Diese Verfügbarkeit erleichtert den Einsatz in verschiedenen wissenschaftlichen Forschungsanwendungen.
Wirkmechanismus
Target of Action
3-(Hydroxymethyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p plays a crucial role in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicular trafficking .
Mode of Action
The compound interacts with its target, Sec14p, by binding to it . This interaction results in the inhibition of the lipid-transfer activity of Sec14p
Biochemical Pathways
The inhibition of Sec14p affects the phospholipid metabolism pathway . This can lead to changes in the composition and distribution of phospholipids in the cell, which can affect various downstream cellular processes . .
Result of Action
The molecular and cellular effects of 3-(Hydroxymethyl)picolinamide’s action are primarily related to its inhibition of Sec14p . This can lead to changes in phospholipid metabolism and potentially affect various cellular processes . .
Safety and Hazards
Zukünftige Richtungen
Research on picolinamide and related compounds is ongoing. For instance, a study reported the identification of benzamide and picolinamide scaffolds with antifungal properties, opening new avenues for rational compound optimization and development of novel antifungal agents . Another study reported the use of picolinamide as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes, suggesting potential applications in the synthesis of complex molecular structures .
Biochemische Analyse
Biochemical Properties
3-(Hydroxymethyl)picolinamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the lipid-transfer protein Sec14 . The nature of these interactions is primarily through the formation of hydrogen bonds, which are crucial for the stability and function of biomolecular structures .
Cellular Effects
The effects of 3-(Hydroxymethyl)picolinamide on cells are largely dependent on its interactions with specific biomolecules. For example, its interaction with the lipid-transfer protein Sec14 has been associated with selective antifungal activity . This suggests that 3-(Hydroxymethyl)picolinamide may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(Hydroxymethyl)picolinamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the lipid-transfer protein Sec14, which plays a crucial role in the regulation of cellular lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in biochemical studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 3-(Hydroxymethyl)picolinamide in animal models are currently limited, it is generally understood that the effects of a compound can vary with different dosages. This includes potential threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-(Hydroxymethyl)picolinamide is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors. Specific details on these pathways and the compound’s effects on metabolic flux or metabolite levels are currently limited .
Transport and Distribution
The transport and distribution of 3-(Hydroxymethyl)picolinamide within cells and tissues are crucial aspects of its biochemical properties. While specific transporters or binding proteins have not been identified, the compound’s interactions with various biomolecules suggest that it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(Hydroxymethyl)picolinamide is an important factor in understanding its activity and function. While specific targeting signals or post-translational modifications have not been identified, the compound’s interactions with various biomolecules suggest that it may be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-5(4-10)2-1-3-9-6/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNKFORAXSMERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280706 | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115012-12-9 | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115012-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)



![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)




